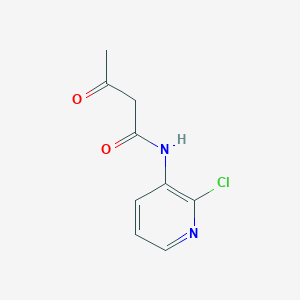

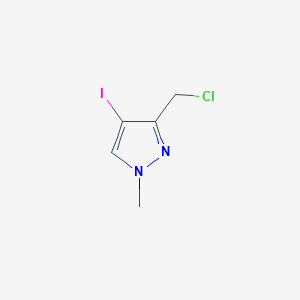

![molecular formula C9H12N2O2 B2701514 N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide CAS No. 1540444-99-2](/img/structure/B2701514.png)

N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide” is a chemical compound. It is related to the oxazole family, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time . The synthesis of such compounds often involves the use of sulfochlorides .Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The structure of “N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide” has been examined using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C) and HMBC (1H-13C) .Chemical Reactions Analysis

The chemical reactions of oxazole derivatives are influenced by the substitution pattern . The reaction of sulfochloride with cytisine in the presence of a pyridine base leads to the formation of "N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide" .Aplicaciones Científicas De Investigación

- AKOS017789339 has shown promise in inhibiting cancer cell growth. Researchers have explored its effects on various cancer types, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression and induces apoptosis .

- The compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

- Studies indicate that AKOS017789339 has neuroprotective potential. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are investigating its application in Alzheimer’s disease and Parkinson’s disease .

- AKOS017789339 demonstrates antibacterial and antifungal effects. It could be explored as a novel therapeutic agent against drug-resistant pathogens. Research has focused on its activity against Gram-positive bacteria and fungal species .

- Preliminary studies suggest that the compound may have cardiovascular benefits. It could impact blood pressure regulation, vascular function, and lipid metabolism. Further investigations are needed to validate its potential in cardiovascular diseases .

- AKOS017789339 exhibits analgesic effects, possibly through modulation of pain pathways. Researchers have explored its use in chronic pain management, including neuropathic pain and inflammatory pain .

Anticancer Properties

Anti-Inflammatory Activity

Neuroprotective Effects

Antibacterial and Antifungal Activity

Cardiovascular Applications

Analgesic Properties

Mecanismo De Acción

While the specific mechanism of action for “N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide” is not mentioned in the search results, it is known that bromodomains, which are epigenetic reader modules, regulate gene transcription through their recognition of acetyl-lysine modified histone tails . Inhibitors of this protein-protein interaction have the potential to modulate multiple diseases .

Direcciones Futuras

The future directions for “N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This class of compounds is promising for obtaining new biologically active compounds .

Propiedades

IUPAC Name |

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-4-9(12)10-5-8-6(2)11-13-7(8)3/h4H,1,5H2,2-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYXPBOVDHYJRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

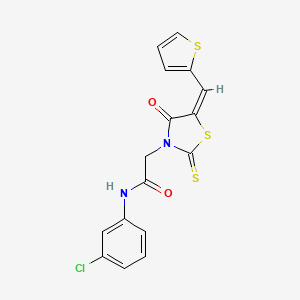

![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol](/img/structure/B2701432.png)

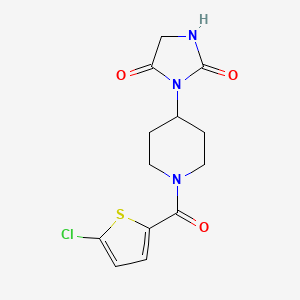

![3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 5-(trifluoromethyl)-2-pyridinyl sulfide](/img/structure/B2701435.png)

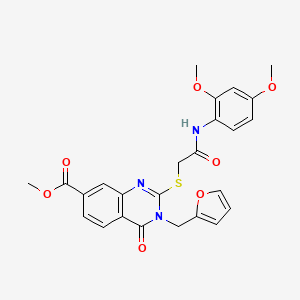

![4-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2701440.png)

![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2701442.png)

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-propylacetamide](/img/structure/B2701443.png)

![3-[[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701445.png)